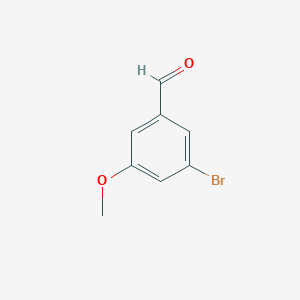

3-Bromo-5-methoxybenzaldehyde

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-bromo-5-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2/c1-11-8-3-6(5-10)2-7(9)4-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCXBEEKTPWZHJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50442436 | |

| Record name | 3-Bromo-5-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50442436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

262450-65-7 | |

| Record name | 3-Bromo-5-methoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=262450-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50442436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-5-methoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Mechanisms and Selectivity

Electrophilic Aromatic Substitution Mechanisms

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. The existing substituents on the benzene (B151609) ring profoundly influence the rate and regioselectivity of these reactions.

The study of the bromination of vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde), a structurally related compound, provides critical insights into the regioselectivity of electrophilic substitution on this type of substituted benzene ring. tandfonline.com Vanillin contains multiple substituents with different directing properties, making it an ideal subject for analyzing regiochemistry. gaacademy.org During the electrophilic bromination of vanillin, the substitution is highly regioselective. rsc.org The hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups are strong activating groups and ortho-, para-directors, while the aldehyde (-CHO) group is a deactivating, meta-director. The powerful activating and directing effects of the hydroxyl and methoxy groups dominate, directing the incoming electrophile (Br+) to the position that is ortho to the hydroxyl group and meta to the aldehyde group. nvcc.edu This demonstrates that when multiple substituents are present, the most strongly activating groups have the greatest influence on the regiochemistry of the product. nvcc.edu

Activating Groups: These groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. organicchemistrytutor.com They increase the rate of electrophilic aromatic substitution compared to unsubstituted benzene. masterorganicchemistry.com The methoxy group (-OCH3) is a strong activating group. Although oxygen is highly electronegative (an inductive withdrawing effect), its lone pairs can donate electron density into the ring through resonance (a +M effect), which is the dominant factor. organicchemistrytutor.commasterorganicchemistry.com This donation of electron density particularly enriches the ortho and para positions. organicchemistrytutor.com

Deactivating Groups: These groups withdraw electron density from the aromatic ring, making it less nucleophilic and less reactive towards electrophiles. wikipedia.org The aldehyde (-CHO) and bromo (-Br) groups are deactivating. The aldehyde group is moderately deactivating due to both inductive and resonance effects that pull electron density from the ring. masterorganicchemistry.com Halogens like bromine are weakly deactivating; while they withdraw electron density inductively (-I effect), they can donate it weakly through resonance (+M effect). wikipedia.org

Directing Effects: Activating groups are typically ortho-, para-directors because they stabilize the carbocation intermediate (the sigma complex) formed during the attack at these positions through resonance. organicchemistrytutor.commnstate.edu The aldehyde group is a meta-director because the ortho and para positions are significantly destabilized by resonance. masterorganicchemistry.com Halogens are an exception, being deactivating yet ortho-, para-directing. mnstate.edu

In the context of a precursor to 3-Bromo-5-methoxybenzaldehyde, such as 3-methoxybenzaldehyde, the methoxy group directs incoming electrophiles to the ortho and para positions, while the aldehyde group directs to the meta position. The combined effects determine the final position of substitution.

| Substituent Group | Electronic Effect | Classification | Directing Effect |

| -OCH₃ (Methoxy) | Resonance Donating (+M) > Inductive Withdrawing (-I) | Activating | Ortho, Para |

| -CHO (Aldehyde) | Resonance Withdrawing (-M) & Inductive Withdrawing (-I) | Deactivating | Meta |

| -Br (Bromo) | Inductive Withdrawing (-I) > Resonance Donating (+M) | Deactivating | Ortho, Para |

Computational studies, often employing density functional theory (DFT), have been used to investigate the mechanisms of electrophilic aromatic bromination. acs.org These studies provide a deeper understanding of the reaction pathways and intermediates that are difficult to observe experimentally. Some recent computational research suggests that the classic textbook mechanism for electrophilic aromatic bromination may not be entirely accurate. Instead of the traditional σ-complex (arenium ion) intermediate, evidence points towards an addition–elimination pathway. chemistryworld.com DFT modeling has been used to characterize multiple potential reaction mechanisms for the bromination of other aromatic compounds. These models can evaluate pathways such as oxidative addition/reductive elimination and direct electrophilic cleavage, determining which is more energetically favorable under specific conditions. acs.org

Aldehyde Reactivity and Functional Group Transformations

The aldehyde functional group in this compound is a key site of reactivity, primarily undergoing nucleophilic addition and related condensation reactions.

The carbonyl group (C=O) of the aldehyde is highly polarized, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. This makes the carbonyl carbon susceptible to attack by nucleophiles. In a nucleophilic addition reaction, an electron-rich nucleophile attacks the electron-deficient carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate which is then typically protonated. study.com

The reactivity of the aldehyde is influenced by the other substituents on the aromatic ring. Electron-withdrawing groups, like the bromine atom, increase the electrophilicity of the carbonyl carbon by pulling electron density away from it. This makes the aldehyde more reactive towards nucleophiles. Conversely, electron-donating groups, like the methoxy group, decrease the electrophilicity and reactivity of the aldehyde. study.com

Claisen-Schmidt Condensation: This reaction is a type of crossed aldol (B89426) condensation between an aromatic aldehyde (which lacks α-hydrogens), such as this compound, and an enolizable ketone or aldehyde. wikipedia.org The reaction is typically base-catalyzed. nih.govrasayanjournal.co.in

The mechanism proceeds through the following steps:

Enolate Formation: The base (e.g., NaOH) removes an acidic α-hydrogen from the ketone to form a resonance-stabilized enolate ion. rasayanjournal.co.in

Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the aromatic aldehyde, forming a tetrahedral alkoxide intermediate. libretexts.org

Protonation: The alkoxide is protonated by a solvent molecule (e.g., water) to yield a β-hydroxy carbonyl compound.

Dehydration: This intermediate readily undergoes base-catalyzed dehydration (elimination of a water molecule) to form a stable, conjugated α,β-unsaturated ketone, also known as a chalcone (B49325). d-nb.info

Hydrazone Formation: This is a condensation reaction between an aldehyde and a hydrazine (B178648) derivative (e.g., hydrazine, phenylhydrazine). The reaction involves the nucleophilic addition of the hydrazine to the aldehyde's carbonyl group, followed by the elimination of a water molecule to form a hydrazone, which contains a C=N-N bond. researchgate.net

The mechanism is as follows:

Nucleophilic Attack: The terminal nitrogen atom of the hydrazine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde.

Proton Transfer: A proton is transferred from the attacking nitrogen to the carbonyl oxygen, forming a carbinolamine intermediate.

Dehydration: The carbinolamine is protonated at the oxygen atom, turning the hydroxyl group into a good leaving group (water). A lone pair on the adjacent nitrogen helps to expel the water molecule, forming a C=N double bond and yielding the final hydrazone product.

Catalysis in Organic Reactions

The strategic use of catalysts is paramount in modern organic synthesis, enabling efficient and selective chemical transformations. In the context of this compound, copper and palladium catalysts have proven to be particularly effective in facilitating distinct types of reactions, primarily targeting the carbon-bromine bond.

Copper-catalyzed reactions

Copper-catalyzed reactions, particularly the Ullmann condensation and its modern variations, are powerful tools for the formation of carbon-heteroatom and carbon-carbon bonds. While direct coupling of two molecules of an aryl halide to form a biaryl is a classic example, copper catalysis is also instrumental in nucleophilic substitution reactions on the aromatic ring.

In reactions involving this compound, copper (I) salts are often employed to facilitate the displacement of the bromine atom with various nucleophiles. For instance, in the presence of a copper(I) catalyst, such as copper(I) bromide, and a suitable solvent, the bromine atom can be substituted by a methoxy group from a reagent like sodium methoxide (B1231860).

The generally accepted mechanism for such copper-catalyzed nucleophilic aromatic substitutions does not typically involve a radical intermediate. Instead, it is believed to proceed through the formation of an organocopper intermediate. The reaction likely involves the coordination of the copper(I) catalyst to the aryl bromide, followed by the formation of an organocopper species. This intermediate then reacts with the nucleophile, leading to the substitution product and regeneration of the copper(I) catalyst. Alternative pathways, such as those involving σ-bond metathesis, have also been proposed. The reaction conditions, including temperature and the nature of the solvent and base, can significantly influence the reaction rate and yield.

A study on the copper-catalyzed reaction of sodium methoxide with aryl bromides highlighted the importance of the copper catalyst's nature and the reaction medium. The investigation suggested that the ipso-substitution proceeds via an intimate electron transfer mechanism involving a cuprate-like intermediate. tue.nl

| Reactant | Catalyst | Nucleophile | Product | Key Mechanistic Feature |

| Aryl Bromide | Copper(I) salt | Methoxide | Aryl methyl ether | Formation of an organocopper intermediate |

Palladium-catalyzed cleavage reactions

Palladium-catalyzed cross-coupling reactions are among the most important and widely used methods for the formation of carbon-carbon and carbon-heteroatom bonds. In the case of this compound, the carbon-bromine bond is susceptible to cleavage and subsequent functionalization through various palladium-catalyzed processes, such as the Heck, Suzuki, and Sonogashira reactions.

The Heck reaction, for example, involves the palladium-catalyzed reaction of an aryl halide with an alkene to form a substituted alkene. wikipedia.org The catalytic cycle of the Heck reaction is well-established and typically begins with the oxidative addition of the aryl bromide (this compound) to a palladium(0) complex. This step involves the insertion of the palladium into the carbon-bromine bond, forming a palladium(II) intermediate.

Following oxidative addition, the alkene coordinates to the palladium(II) complex. The subsequent step is the migratory insertion of the alkene into the palladium-carbon bond. This is followed by a β-hydride elimination step, which forms the substituted alkene product and a palladium-hydride species. The final step is the reductive elimination of HBr, typically facilitated by a base, which regenerates the palladium(0) catalyst, allowing the catalytic cycle to continue.

The selectivity of palladium-catalyzed reactions involving this compound can be influenced by various factors, including the choice of palladium catalyst, ligands, base, and solvent. For instance, in the Heck reaction, the regioselectivity of the alkene insertion and the stereoselectivity of the resulting double bond can often be controlled.

| Reaction Step | Description | Intermediate Species |

| Oxidative Addition | Insertion of Pd(0) into the C-Br bond of this compound. | Aryl-Pd(II)-Br complex |

| Alkene Coordination | Coordination of an alkene to the palladium center. | Alkene-Aryl-Pd(II)-Br complex |

| Migratory Insertion | Insertion of the coordinated alkene into the Aryl-Pd bond. | Alkyl-Pd(II)-Br complex |

| β-Hydride Elimination | Elimination of a hydrogen atom from the β-carbon, forming the product and a Pd-H species. | (Substituted Alkene)-Pd(II)-H-Br complex |

| Reductive Elimination | Elimination of HBr with the aid of a base to regenerate the Pd(0) catalyst. | Pd(0) complex |

Despite a thorough search for experimental research findings on the spectroscopic and analytical characterization of this compound, specific data for this compound remains elusive in the available resources. Detailed experimental ¹H NMR, ¹³C NMR, mass spectrometry, and FTIR data, which are essential for fulfilling the user's request, could not be located.

The search yielded spectroscopic information for closely related isomers, such as 3-bromo-4-methoxybenzaldehyde and 5-bromo-2,3-dimethoxybenzaldehyde, as well as for the parent compound, 3-methoxybenzaldehyde. While this information can provide some insights into the expected spectral characteristics of this compound, it does not meet the strict requirement of focusing solely on the specified compound. Databases like PubChem offer computed or predicted data, but this does not substitute for the experimental findings necessary for a detailed and scientifically accurate article as outlined in the user's instructions.

Without access to published experimental spectroscopic data for this compound, it is not possible to generate the requested article with the required level of scientific accuracy and detail for each specified analytical methodology. Further research and publication of the characterization of this specific compound are needed before a comprehensive article on its spectroscopic properties can be written.

Spectroscopic Characterization and Analytical Methodologies

Chromatographic Techniques

Chromatography is a powerful set of laboratory techniques used for the separation of mixtures. The principle relies on the differential partitioning of components between a stationary phase and a mobile phase. For 3-Bromo-5-methoxybenzaldehyde, both TLC and HPLC offer distinct advantages in its analysis.

Thin Layer Chromatography is a widely used, simple, and rapid analytical technique for monitoring the progress of chemical reactions, identifying compounds in a mixture, and determining the purity of a substance. In the context of this compound, TLC is an indispensable tool during its synthesis and purification.

The separation on a TLC plate is based on the compound's affinity for the stationary phase (typically silica gel) and the mobile phase (a solvent or a mixture of solvents). The movement of the compound is quantified by its retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

While specific experimental data for the TLC of this compound is not extensively detailed in the readily available literature, general principles for similar aromatic aldehydes can be applied. The choice of the eluent system is critical for achieving good separation. A common approach for compounds of intermediate polarity like this compound involves using a mixture of a non-polar solvent, such as hexane or petroleum ether, and a more polar solvent, like ethyl acetate or dichloromethane. The ratio of these solvents is adjusted to achieve an optimal Rf value, typically between 0.3 and 0.7 for effective separation. For instance, in the purification of related brominated aromatic compounds, solvent systems like petroleum ether/ethyl acetate are commonly employed. rsc.org

Illustrative Data for TLC of a Substituted Benzaldehyde (B42025):

| Solvent System (v/v) | Stationary Phase | Visualization | Rf Value (approx.) |

| Hexane:Ethyl Acetate (7:3) | Silica Gel 60 F254 | UV light (254 nm) | 0.4 - 0.6 |

| Dichloromethane:Hexane (1:1) | Silica Gel 60 F254 | UV light (254 nm) | 0.5 - 0.7 |

This table is illustrative and based on general knowledge of separating similar aromatic aldehydes. Actual Rf values for this compound may vary.

High-Performance Liquid Chromatography is a more sophisticated chromatographic technique that provides higher resolution, faster separation times, and quantitative analysis capabilities. It is extensively used for the final purity assessment of synthesized compounds like this compound.

In HPLC, the sample is forced through a column packed with a stationary phase by a liquid mobile phase at high pressure. The choice of the stationary phase (e.g., C18, silica) and the mobile phase composition is crucial for achieving the desired separation. For aromatic aldehydes, reversed-phase HPLC using a C18 column is a common method. helixchrom.comhelixchrom.com The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with additives like formic acid or phosphate buffers to improve peak shape and resolution. sielc.com

Exemplary HPLC Parameters for Aromatic Aldehyde Analysis:

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

This table represents a typical starting point for method development for an aromatic aldehyde like this compound. The exact retention time would be specific to the compound under these conditions.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a important tool for investigating the electronic structure and properties of molecules like 3-Bromo-5-methoxybenzaldehyde. By calculating the electron density, DFT can predict a wide range of properties, offering insights that complement experimental findings.

The arrangement of the bromo and methoxy (B1213986) groups on the benzaldehyde (B42025) ring significantly influences the molecule's electronic properties and reactivity. DFT calculations can elucidate these substituent effects by analyzing how they alter the electron distribution within the aromatic ring. For instance, in a related compound, 3-bromo-2-methoxybenzonitrile, theoretical studies using DFT have provided insights into the impact of substituents. dntb.gov.uaresearchgate.net The electron-withdrawing nature of the bromine atom and the electron-donating nature of the methoxy group create a unique electronic environment that governs the molecule's chemical behavior.

DFT calculations are instrumental in mapping out potential reaction pathways and determining the associated activation energies. aps.orgresearchgate.net This analysis is crucial for understanding the kinetics and thermodynamics of reactions involving this compound. By modeling the transition states of a reaction, chemists can predict the most favorable routes for chemical transformations, aiding in the design of efficient synthetic protocols. researchgate.net Although specific DFT studies on the reaction pathways of this compound are not extensively documented, the methodology remains a cornerstone of modern computational chemistry for predicting reactivity. aps.orgresearchgate.net

Molecular Docking and Ligand-Protein Interactions (in relation to biological activity of derivatives)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. nih.govresearchgate.net This method is invaluable for drug discovery and is used to screen for potential drug candidates by predicting their binding affinity and mode of interaction with a biological target. chemrevlett.com For derivatives of this compound, molecular docking studies can help to identify potential protein targets and elucidate the key interactions that are responsible for their biological activity. dntb.gov.ua By understanding these interactions, medicinal chemists can design more potent and selective drug candidates.

Drug-Likeness Analysis (for pharmaceutical derivatives)

Drug-likeness analysis is a crucial step in the early stages of drug development. It involves evaluating a compound's properties to assess its potential to become an orally active drug. This analysis is often based on rules such as Lipinski's rule of five, which considers properties like molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. A recent study on derivatives of the related compound 5-Bromo-2-Hydroxybenzaldehyde explored their drug-likeness, highlighting the importance of such analyses for identifying promising pharmaceutical candidates. nih.gov For derivatives of this compound, this analysis would involve calculating these key physicochemical properties to predict their potential as drug candidates.

| Parameter | Description | Typical Value for Drug-Likeness |

| Molecular Weight | The sum of the atomic weights of all atoms in a molecule. | < 500 g/mol |

| LogP | The logarithm of the partition coefficient between octanol and water, a measure of lipophilicity. | < 5 |

| Hydrogen Bond Donors | The number of N-H and O-H bonds. | < 5 |

| Hydrogen Bond Acceptors | The number of N and O atoms. | < 10 |

Applications in Medicinal Chemistry and Biological Research

Precursor for Pharmaceutical Intermediates

In the landscape of pharmaceutical development, 3-Bromo-5-methoxybenzaldehyde functions as a critical organic building block. Its aldehyde group is readily available for a variety of chemical transformations, including condensations, oxidations, and reductions, which are fundamental in the synthesis of complex molecules. The presence of the bromo and methoxy (B1213986) groups on the aromatic ring allows for further modifications and influences the electronic properties of the molecule, which can be crucial for biological activity.

Structurally similar compounds, such as other substituted bromobenzaldehydes, are recognized as vital intermediates for the synthesis of Active Pharmaceutical Ingredients (APIs). nbinno.com These building blocks are essential for creating sophisticated organic structures intended for therapeutic use. nbinno.com The synthesis of various biologically active molecules often involves multi-component reactions where aldehydes like this compound can be utilized to construct diverse molecular frameworks efficiently. mdpi.com This positions the compound as a valuable starting material for generating libraries of compounds for drug discovery programs.

**6.2. Synthesis of Biologically Active Compounds

The core structure of this compound is a key component in the synthesis of a variety of derivatives that exhibit significant biological activities. Researchers have successfully utilized this and structurally related benzaldehydes to create novel compounds with potential applications in treating a range of diseases.

Derivatives of this compound, particularly chalcones and bromophenols, have shown notable antioxidant properties. Chalcones, which belong to the flavonoid family, are synthesized through a Claisen-Schmidt condensation reaction between a substituted benzaldehyde (B42025) and an acetophenone. rasayanjournal.co.in Their antioxidant capacity is often attributed to their chemical structure, which can effectively scavenge free radicals. rasayanjournal.co.inresearchgate.net

Natural bromophenols, which are secondary metabolites found in marine algae, and their synthetic derivatives have also been a focus of research for their antioxidant potential. mdpi.com Studies on synthesized bromophenol derivatives have demonstrated their ability to ameliorate oxidative damage induced by hydrogen peroxide (H₂O₂) in human keratinocyte cell lines. mdpi.com

| Derivative Class | Synthetic Approach | Key Findings on Antioxidant Activity | Reference |

|---|---|---|---|

| Chalcones | Claisen-Schmidt condensation of an aldehyde with an acetophenone. | Derivatives show significant free radical scavenging activity in DPPH assays. The substitution pattern on the aryl rings influences the antioxidant potential. | rasayanjournal.co.in |

| Bromophenols | Synthesis of methylated and acetylated derivatives from bromobenzaldehydes. | Certain derivatives ameliorated H₂O₂-induced oxidative damage and ROS generation in HaCaT keratinocytes. | mdpi.com |

| Bis-Chalcones | Synthesis from various aromatic cores and functional group substitutions. | Exhibited strong antioxidant activity in DPPH, ABTS, and FRAP assays. | nih.gov |

The molecular framework provided by this compound has been instrumental in developing derivatives with promising anticancer activities.

Bromophenol Derivatives : Synthetic methylated and acetylated derivatives of bromophenols have been evaluated for their anticancer properties. Certain compounds were found to inhibit the viability and induce apoptosis in leukemia K562 cells. mdpi.com This suggests that these derivatives could be further investigated as potential chemotherapeutic agents. mdpi.com

Hydrazone Derivatives : Research into salicylaldehyde (B1680747) benzoylhydrazones has shown that the presence and position of substituents are critical for their cytotoxic effects. For instance, 5-bromosalicylaldehyde-derived hydrazones demonstrated heightened activity against T-cell leukemic cell lines (SKW-3) and myeloid leukemia cells (HL-60). nih.gov Similarly, 3-methoxysalicylaldehyde-derived hydrazones showed strong cytotoxicity against acute myeloid leukemia (AML) HL-60 cells. nih.gov This highlights the potential of incorporating the bromo- and methoxy-substituted phenyl ring into hydrazone structures to develop selective anticancer agents.

Derivatives synthesized from substituted benzaldehydes have shown significant potential as both antimicrobial and anti-inflammatory agents.

Antimicrobial Properties : Chalcones synthesized from substituted benzaldehydes have been tested against various bacterial species. In one study, certain chalcone (B49325) derivatives exhibited excellent antibacterial activity against both gram-positive (e.g., Staphylococcus aureus) and gram-negative (e.g., Escherichia coli, Klebsiella pneumoniae) bacteria. orientjchem.org Bis-chalcones have also demonstrated strong antibacterial properties against several pathogenic strains. nih.gov

Anti-inflammatory Properties : Bromophenol derivatives are known for their potential anti-inflammatory activity. mdpi.com A closely related compound, 3-Bromo-4,5-dihydroxybenzaldehyde (BDB), isolated from red algae, has been shown to suppress inflammation by reducing the secretion of pro-inflammatory cytokines like TNF-α and IL-6. koreascience.krmdpi.com It achieves this, in part, by inhibiting the phosphorylation of NF-κB in injured tissues. koreascience.kr Chalcone derivatives have also been developed as anti-inflammatory agents by inhibiting NF-κB activation. nih.gov

| Derivative Class | Tested Against | Observed Activity | Reference |

|---|---|---|---|

| Chalcones | Staphylococcus aureus, Klebsiella pneumoniae, Escherichia coli | Some derivatives showed excellent antibacterial activity. | orientjchem.org |

| Bis-Chalcones | Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus | Exhibited strong antibacterial activities. | nih.gov |

| Bromophenols (related) | Inflammatory pathways (e.g., NF-κB) | Suppressed secretion of pro-inflammatory cytokines. | koreascience.kr |

The structural motifs present in this compound are relevant to the design of compounds targeting the central nervous system (CNS). For example, the anticonvulsant drug Lacosamide, ((R)-N-benzyl 2-acetamido-3-methoxypropionamide), features a methoxy group that plays a role in its activity. nih.gov Structure-activity relationship studies on Lacosamide have shown that the 3-oxy site can accommodate small, nonpolar substituents while retaining pronounced anticonvulsant activity in preclinical models. nih.gov This suggests that the methoxy group is a key feature, and derivatives of this compound could be explored for the development of new CNS-active agents.

Structure-Activity Relationship Studies (SAR)

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a molecule relates to its biological activity. drugdesign.org By making systematic modifications to a lead compound, chemists can identify the key structural features, known as the pharmacophore, that are responsible for its therapeutic effects. drugdesign.org

In the context of derivatives from this compound, SAR studies are crucial for optimizing their biological activities. For example:

In the development of anticonvulsants like Lacosamide, SAR studies revealed that both the 3-oxy and 4'-benzylamide positions can be modified with nonbulky, hydrophobic groups to maintain or enhance anticonvulsant activity. nih.gov

For stilbene derivatives , which can be synthesized from benzaldehydes, SAR studies have shown how different substitutions on the phenyl rings can improve anticancer, antimicrobial, and anti-inflammatory effects. rsc.org

In chalcones , the substitution patterns on both aromatic rings significantly influence their antioxidant and antimicrobial properties. rasayanjournal.co.in

These studies guide medicinal chemists in designing more potent and selective drug candidates by strategically modifying the parent structure derived from precursors like this compound.

Impact of functional groups on reactivity and biological activity

The chemical behavior and biological efficacy of this compound are a direct consequence of its three key functional groups: the aldehyde, the bromo substituent, and the methoxy substituent. Each group imparts distinct electronic and steric properties that collectively define the molecule's character.

The aldehyde group (-CHO) is a strongly deactivating, electron-withdrawing group due to both inductive and resonance effects. doubtnut.com This withdrawal of electron density makes the aromatic ring less susceptible to electrophilic attack but increases the electrophilicity of the carbonyl carbon, making it a key site for nucleophilic addition reactions. This reactivity is fundamental to the synthesis of more complex derivatives, such as Schiff bases or chalcones, which are classes of compounds with extensive pharmacological applications. slideshare.net

The bromo group (-Br) is a halogen that also acts as an electron-withdrawing group through its inductive effect, further deactivating the benzene (B151609) ring. Halogens are common in pharmacologically active compounds and can enhance membrane permeability and oral absorption. Bromophenols, which are structurally related compounds found in marine algae, are known to possess a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. mdpi.comresearchgate.net

The methoxy group (-OCH₃) is prevalent in natural products and approved drugs, where it can significantly influence ligand-target binding, physicochemical properties, and ADME (absorption, distribution, metabolism, and excretion) parameters. nih.gov While it is electron-withdrawing inductively, it acts as an electron-donating group through resonance. The methoxy group can form crucial hydrophobic contacts within the active sites of enzymes and can improve metabolic stability. nih.gov In many phenolic compounds, the presence and position of methoxy groups are critical for their antioxidant capabilities. researchgate.net

The combination of these groups creates a molecule with a nuanced electronic profile. The aldehyde and bromo groups make the benzene ring electron-deficient, while the methoxy group donates electron density via resonance, creating a complex distribution of charge that can modulate interactions with biological macromolecules.

| Functional Group | Electronic Effect | Impact on Reactivity & Biological Potential |

| Aldehyde (-CHO) | Electron-withdrawing (Inductive & Resonance) | Deactivates aromatic ring; increases electrophilicity of carbonyl carbon, enabling synthesis of diverse derivatives. doubtnut.com |

| Bromo (-Br) | Electron-withdrawing (Inductive) | Further deactivates ring; can enhance membrane permeability and is a feature of many bioactive marine natural products. mdpi.comresearchgate.net |

| Methoxy (-OCH₃) | Electron-donating (Resonance), Electron-withdrawing (Inductive) | Influences ligand binding, solubility, and metabolic stability; crucial for the activity of many approved drugs and antioxidants. nih.govnih.gov |

Influence of substituent position on biochemical activities

The specific meta positioning of the bromo and methoxy groups relative to the aldehyde in this compound is a critical factor governing its potential biological activity. The substitution pattern on a benzene ring dictates the interplay of electronic and steric effects, which in turn influences how a molecule fits into and interacts with a biological target.

The aldehyde group is a meta-director for electrophilic aromatic substitution because it strongly deactivates the ortho and para positions. doubtnut.com In this compound, both substituents are located at meta positions. This arrangement has specific consequences for the molecule's properties and biological function.

Research into the structure-activity relationships (SAR) of various benzaldehyde derivatives consistently shows that the position of substituents is paramount. For example, in a study focused on developing selective inhibitors for aldehyde dehydrogenase 1A3 (ALDH1A3), a cancer stem cell marker, the position of a methoxy group was found to be critical. The study revealed that a derivative with a methoxy group at a position meta to the aldehyde functionality had a significant impact on the inhibitory activity against the enzyme. nih.gov This highlights the importance of the meta substitution pattern for achieving specific biological effects.

Similarly, studies on other substituted aromatic compounds confirm the importance of substituent placement.

In a series of benzimidazole-based inhibitors developed for Alzheimer's disease, the location of chloro groups on the benzaldehyde moiety was shown to significantly alter the inhibitory potential against butyrylcholinesterase (BuChE). nih.gov

The antioxidant activity of hydroxybenzaldehydes is also highly dependent on the substitution pattern. A comparative study found that the number and position of hydroxyl and methoxy groups were the most important factors determining antioxidant capacity. researchgate.netrsc.org For instance, syringaldehyde, which features two meta-methoxy groups relative to a hydroxyl group, showed exceptionally high activity in certain antioxidant assays. researchgate.net

| Compound Class | Substituent(s) | Positional Effect on Activity | Reference |

| Benzyloxybenzaldehydes | Methoxy | A methoxy group meta to the aldehyde was important for ALDH1A3 inhibition. | nih.gov |

| Benzimidazole Derivatives | Chloro | The position of chloro groups on the benzaldehyde ring affected BuChE inhibition potential. | nih.gov |

| Hydroxybenzaldehydes | Hydroxy, Methoxy | The number and position of groups were critical for determining antioxidant activity. | researchgate.netrsc.org |

Future Directions and Emerging Research Areas

Novel Synthetic Routes and Methodologies

The development of novel synthetic strategies for obtaining 3-Bromo-5-methoxybenzaldehyde and its analogs is a key area of ongoing research. Traditional methods often involve multiple steps and may utilize hazardous reagents. Emerging research, therefore, targets the development of more direct, efficient, and catalytic approaches.

One promising direction is the application of modern cross-coupling reactions to introduce the bromo and methoxy (B1213986) functionalities onto a benzaldehyde (B42025) scaffold, or alternatively, to construct the aldehyde from a pre-functionalized aromatic ring. While specific examples for this compound are not extensively documented in readily available literature, general advancements in the synthesis of substituted benzaldehydes are highly relevant. For instance, methods for the direct C-H activation and subsequent functionalization of aromatic rings represent a frontier in organic synthesis. Applying these techniques could potentially allow for a more atom-economical synthesis of this compound from simpler precursors.

Furthermore, chemo-enzymatic one-pot cascades are being explored for the synthesis of valuable aromatic aldehydes from renewable resources. rsc.org These methods combine the selectivity of enzymatic transformations with the versatility of chemical catalysis, offering a greener alternative to traditional synthetic routes. rsc.org While not yet applied specifically to this compound, the principles of these cascade reactions could inspire novel synthetic designs for its production.

| Synthetic Approach | Potential Advantages |

| C-H Activation/Functionalization | Increased atom economy, reduced number of synthetic steps. |

| Advanced Cross-Coupling Reactions | High efficiency and selectivity in bond formation. |

| Chemo-enzymatic Cascades | Use of renewable feedstocks, milder reaction conditions. |

Exploration of New Derivatives for Diverse Applications

The core structure of this compound, with its reactive aldehyde group and substitutable aromatic ring, makes it an excellent starting material for the synthesis of a wide array of new derivatives. Research in this area is focused on creating novel molecules with tailored properties for applications in pharmaceuticals, materials science, and agrochemicals.

The aldehyde functionality can be readily transformed into other functional groups, such as alcohols, carboxylic acids, imines, and oximes, each opening up new avenues for derivatization. For example, Schiff base derivatives, formed by the condensation of the aldehyde with primary amines, are a well-studied class of compounds with a broad spectrum of biological activities. The synthesis of new Schiff base derivatives of substituted benzaldehydes, including those similar to this compound, is an active area of research for the development of novel therapeutic agents. researchgate.net

Moreover, the bromine atom on the aromatic ring is a versatile handle for further functionalization through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. These reactions allow for the introduction of a wide range of substituents, including alkyl, aryl, and heteroaryl groups, as well as nitrogen- and oxygen-based nucleophiles. This capability enables the systematic modification of the electronic and steric properties of the molecule, which is crucial for tuning its biological activity or material properties. For instance, the synthesis of 4-phenacyloxy benzaldehyde derivatives showcases how the core structure can be elaborated to create compounds with potential biological applications. orientjchem.orgijceronline.com

| Derivative Class | Potential Applications | Synthetic Strategy |

| Schiff Bases | Pharmaceuticals, Catalysis | Condensation with primary amines |

| Cross-Coupling Products | Materials Science, Agrochemicals | Suzuki, Stille, Buchwald-Hartwig reactions |

| Reduction/Oxidation Products | Synthetic Intermediates | Reduction to alcohol, oxidation to carboxylic acid |

Advanced Computational Modeling for Property Prediction and Reaction Design

Computational chemistry is becoming an indispensable tool in modern chemical research, offering the ability to predict molecular properties and model reaction pathways, thereby guiding experimental work. For this compound and its derivatives, advanced computational modeling, particularly using Density Functional Theory (DFT), can provide valuable insights.

DFT calculations can be employed to predict a range of properties for newly designed derivatives, including their electronic structure, reactivity, and spectroscopic characteristics. scielo.br For example, the analysis of frontier molecular orbitals (HOMO and LUMO) can help in understanding the reactivity of the molecule and its potential as an electron donor or acceptor. Molecular Electrostatic Potential (MEP) maps can visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack. scielo.br Such computational studies have been performed on structurally related bromo-dimethoxybenzaldehydes to understand their electronic properties and intermolecular interactions. scielo.br

In the context of reaction design, computational modeling can be used to investigate the mechanisms of synthetic transformations, predict the feasibility of novel reaction pathways, and optimize reaction conditions. By calculating the activation energies of different reaction steps, researchers can identify the most favorable conditions to maximize the yield of the desired product and minimize the formation of byproducts. This predictive capability can significantly accelerate the development of new and improved synthetic routes to this compound and its derivatives. A comprehensive theoretical and experimental analysis of 5-Bromo-2-Hydroxybenzaldehyde highlights the depth of understanding that can be achieved by combining computational and experimental approaches. nih.gov

| Computational Method | Application | Predicted Properties |

| Density Functional Theory (DFT) | Property Prediction | Electronic structure, reactivity, spectroscopic data |

| Molecular Dynamics (MD) | Conformational Analysis | Stable conformations, intermolecular interactions |

| Reaction Pathway Modeling | Synthetic Route Optimization | Activation energies, transition state geometries |

Integration with High-Throughput Screening for Drug Discovery

High-throughput screening (HTS) is a powerful technology in drug discovery that allows for the rapid testing of large libraries of chemical compounds against a specific biological target. nih.gov The integration of HTS with the synthesis of novel derivatives of this compound has the potential to accelerate the discovery of new drug candidates.

Libraries of compounds based on the this compound scaffold can be synthesized and screened for activity in a variety of biological assays. The modular nature of the synthesis of these derivatives, particularly through cross-coupling reactions, is well-suited for combinatorial chemistry approaches, where a large number of related compounds can be generated in an efficient manner. These compound libraries can then be subjected to HTS to identify "hits"—compounds that exhibit a desired biological activity.

While specific HTS campaigns focusing on this compound derivatives are not widely reported, a high-throughput screening effort led to the discovery of a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide-based scaffold as a potent inhibitor of the 12-lipoxygenase enzyme, which is implicated in various diseases. nih.gov This example demonstrates the potential of HTS to identify novel bioactive molecules from libraries of substituted benzaldehydes. The automation and miniaturization inherent in HTS allow for the screening of thousands of compounds per day, significantly reducing the time and cost of the initial stages of drug discovery. nih.govnih.gov

| HTS Technology | Role in Drug Discovery | Advantages |

| Automated Liquid Handling | Compound Library Screening | High speed, reproducibility |

| Miniaturized Assays | Reduced Reagent Consumption | Cost-effective, conserves valuable compounds |

| Data Analysis Software | Hit Identification and Prioritization | Efficient processing of large datasets |

Development of Green and Sustainable Chemical Processes

The principles of green chemistry are increasingly influencing the design of chemical syntheses, with the goal of minimizing environmental impact. For the production of this compound and its derivatives, there is a significant opportunity to develop more sustainable processes.

A key focus of green chemistry is the reduction or elimination of hazardous solvents and reagents. Research into solvent-free reactions, or the use of more environmentally benign solvents such as water or bio-based solvents, is a promising area. For instance, the use of microwave irradiation in conjunction with solvent-free conditions has been shown to accelerate organic reactions and reduce waste. rasayanjournal.co.in The bioreduction of aromatic aldehydes using an extract of Aloe vera in an aqueous suspension under microwave irradiation is an example of a green methodology for the synthesis of aromatic alcohols. scielo.org.mx

Another important aspect of green chemistry is the use of catalytic methods to improve reaction efficiency and reduce waste. The development of highly active and recyclable catalysts for the synthesis of substituted benzaldehydes can significantly improve the sustainability of these processes. Furthermore, the use of renewable starting materials is a cornerstone of green chemistry. Exploring synthetic routes to this compound that begin from bio-based feedstocks would be a significant step towards a more sustainable chemical industry. The sustainable synthesis of aldehydes from alcohols using nitrogen dioxide gas, which is converted to nitric acid, represents a process with minimal waste. nih.gov

| Green Chemistry Principle | Application to this compound Synthesis |

| Waste Prevention | Development of atom-economical reactions and catalytic processes. |

| Safer Solvents and Auxiliaries | Use of water, supercritical fluids, or solvent-free conditions. |

| Design for Energy Efficiency | Application of microwave or ultrasound-assisted synthesis. |

| Use of Renewable Feedstocks | Exploration of synthetic routes from bio-based starting materials. |

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 3-Bromo-5-methoxybenzaldehyde, and what are their relative advantages?

- Methodology :

- Direct Bromination : Bromination of 5-methoxybenzaldehyde using Br₂ in the presence of Lewis acids (e.g., FeBr₃) under controlled temperatures (0–25°C) .

- Ester Hydrolysis : Starting from methyl 2-bromo-5-methoxybenzoate (CAS 35450-36-3), hydrolysis with aqueous NaOH or H₂SO₄ yields the aldehyde .

- Cross-Coupling : Suzuki-Miyaura coupling using Pd catalysts to introduce bromine at the 3-position of methoxy-substituted benzaldehyde precursors .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons adjacent to Br and OCH₃ groups). For example, the methoxy group typically resonates at δ 3.8–4.0 ppm .

- HPLC/MS : To assess purity and molecular weight (expected [M+H]⁺ = 215.0 for C₈H₇BrO₂) .

- Melting Point : Compare with literature values (if crystalline) to verify identity .

Q. What safety protocols are critical when handling this compound?

- Guidelines :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation risks, as aldehydes can be irritants .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as halogenated waste .

Advanced Research Questions

Q. How do electronic effects of the bromine and methoxy substituents influence the reactivity of this compound in nucleophilic aromatic substitution (NAS)?

- Mechanistic Insights :

- Bromine : Acts as a strong electron-withdrawing group (EWG), activating the ring for NAS at the 3-position.

- Methoxy : Electron-donating group (EDG) at the 5-position directs electrophiles to the para position (C-4), creating regioselective challenges.

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Case Study : Discrepancies in ¹³C NMR chemical shifts for the aldehyde carbon (δ ~190–195 ppm) may stem from solvent effects or hydrogen bonding.

- Methodology :

- Variable Temperature NMR : Assess conformational stability in DMSO-d₆ vs. CDCl₃ .

- X-ray Crystallography : Resolve ambiguities by determining crystal structures of derivatives (e.g., hydrazones) .

Q. What role does this compound play in synthesizing heterocyclic compounds?

- Applications :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。